Sigma-1 Receptor Affinity Comparison: KSCM-5 vs. KSCM-1 vs. KSCM-11 vs. Haloperidol
KSCM-5 demonstrates the highest sigma-1 receptor affinity among all KSCM series ligands, with a Ki of 7.8 nM. This represents a 3.5-fold improvement over KSCM-1 (Ki = 27.5 nM) and a 4.4-fold improvement over KSCM-11 (Ki = 34 nM) [1]. While the reference antipsychotic haloperidol achieves an even higher affinity (Ki = 1.7 nM), KSCM-5 provides the optimal sigma-1 binding within the benzofuran-2-carboxamide chemotype [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.8 nM |
| Comparator Or Baseline | KSCM-1: Ki = 27.5 nM; KSCM-11: Ki = 34 nM; Haloperidol: Ki = 1.7 nM |
| Quantified Difference | 3.5-fold higher affinity vs. KSCM-1; 4.4-fold higher affinity vs. KSCM-11; 4.6-fold lower affinity vs. haloperidol |
| Conditions | Rat brain homogenate; sigma-1 receptors labeled with [3H](+)-pentazocine; sigma binding buffer (50 mM Tris-HCl, pH 8.0); Ki calculated via Cheng-Prusoff approximation from competition binding isotherms |
Why This Matters
Procurement of KSCM-5 rather than KSCM-1 or KSCM-11 is essential for experiments requiring maximal sigma-1 receptor engagement at the lowest achievable ligand concentrations within this chemotype series.
- [1] Marriott KS, Morrison AZ, Moore M, Olubajo O, Stewart LE. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorg Med Chem. 2012;20(23):6856-6861. Table 3. View Source
